An In-depth Technical Guide to 2-Allylaminopyridine (CAS No. 100377-15-9)
An In-depth Technical Guide to 2-Allylaminopyridine (CAS No. 100377-15-9)
Disclaimer: Publicly available scientific literature and data for 2-Allylaminopyridine (CAS No. 100377-15-9) are scarce. This guide provides a comprehensive overview based on the general chemistry of 2-aminopyridine derivatives and predicted properties. The experimental protocols and potential biological activities described herein are based on established methodologies for similar compounds and should be considered as starting points for further research.
Introduction
2-Allylaminopyridine, with the CAS number 100377-15-9, is an organic compound featuring a pyridine ring substituted with an allyl amino group at the 2-position. The core structure, 2-aminopyridine, is a well-known pharmacophore and a versatile building block in medicinal chemistry and materials science. The introduction of an allyl group provides a reactive handle for further chemical modifications, making 2-Allylaminopyridine a potentially valuable intermediate in the synthesis of more complex molecules with diverse biological activities. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its synthesis, predicted properties, and potential areas of application.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Appearance | Likely a liquid or low-melting solid at room temperature |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Melting Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. |
| pKa | The pyridine nitrogen is expected to have a pKa around 6-7, typical for 2-aminopyridines. |
Synthesis of 2-Allylaminopyridine
While a specific, detailed experimental protocol for the synthesis of 2-Allylaminopyridine is not published, a plausible and commonly used method is the N-alkylation of 2-aminopyridine with an allyl halide, such as allyl bromide.
General Experimental Protocol: N-Allylation of 2-Aminopyridine
This protocol is a general procedure and may require optimization for optimal yield and purity.
Materials:
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2-Aminopyridine
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Allyl bromide
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A suitable base (e.g., potassium carbonate, sodium hydride)
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Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
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Deionized water
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1 equivalent) in the chosen anhydrous solvent.
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Add the base (1.1-1.5 equivalents) to the solution and stir the mixture for 15-30 minutes at room temperature.
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Slowly add allyl bromide (1.0-1.2 equivalents) to the reaction mixture.
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Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding deionized water.
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Extract the aqueous layer with an organic solvent multiple times.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Allylaminopyridine.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-Allylaminopyridine.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features of 2-Allylaminopyridine are outlined below.
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the pyridine ring (typically in the δ 6.5-8.0 ppm region), a multiplet for the vinyl proton of the allyl group (δ 5.8-6.0 ppm), two doublets for the terminal vinyl protons (δ 5.0-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen (δ 3.8-4.2 ppm). A broad singlet for the N-H proton would also be expected.
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¹³C NMR: The spectrum should display four signals for the pyridine ring carbons (δ 105-160 ppm), a signal for the internal vinyl carbon (δ 130-140 ppm), a signal for the terminal vinyl carbon (δ 115-120 ppm), and a signal for the methylene carbon (δ 45-55 ppm).
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IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the pyridine ring and allyl group (around 1600-1650 cm⁻¹), and C-N stretching (around 1200-1350 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 134.18.
Potential Biological Activities and Applications
The biological activity of 2-Allylaminopyridine has not been reported. However, the 2-aminopyridine scaffold is present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
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Antibacterial and Antifungal Activity: Many 2-aminopyridine derivatives have shown potent antimicrobial effects.
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Anticancer Activity: This scaffold is a key component of several kinase inhibitors and other anticancer agents.
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Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory properties.
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Central Nervous System (CNS) Activity: Some 2-aminopyridine analogs have been investigated for their effects on the CNS.
The presence of the allyl group in 2-Allylaminopyridine allows for its use in various chemical transformations, such as:
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Click Chemistry: The allyl group can participate in thiol-ene reactions.
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Metathesis Reactions: It can be used in ring-closing or cross-metathesis reactions to build more complex molecular architectures.
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Polymerization: The vinyl group can be used for the synthesis of functional polymers.
Given the known activities of the 2-aminopyridine core and the synthetic versatility of the allyl group, 2-Allylaminopyridine represents an interesting candidate for screening in various biological assays and for use as a building block in the synthesis of novel bioactive molecules.
Logical Relationship for Drug Discovery
Caption: Role of 2-Allylaminopyridine in drug discovery.
Safety and Handling
Specific safety data for 2-Allylaminopyridine is not available. However, based on the parent compound, 2-aminopyridine, and the reactive nature of allyl compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier, if available.
Conclusion
2-Allylaminopyridine (CAS No. 100377-15-9) is a chemical compound for which there is a notable lack of published experimental data. This technical guide has provided a framework for its synthesis, predicted properties, and potential applications based on the well-established chemistry of 2-aminopyridine derivatives. The information presented here should serve as a valuable resource for researchers interested in exploring the chemistry and biological potential of this and related compounds. Further experimental investigation is necessary to validate the predicted properties and to fully elucidate the potential of 2-Allylaminopyridine in drug discovery and materials science.

